molecular formula C20H18N4OS B10797250 3-(4-Methoxyphenyl)-5-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine

3-(4-Methoxyphenyl)-5-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797250
M. Wt: 362.4 g/mol
InChI Key: XKLPATLXLSUHOI-UHFFFAOYSA-N
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Description

OSM-S-626 is a compound belonging to the aminothienopyrimidine series, which has been studied for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-626 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-626 involves the construction of the thienopyrimidine scaffold. The process typically starts with the synthesis of a chlorinated thienopyrimidone, which is then subjected to lithiation and halogenation to introduce the desired functionality. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods: While specific industrial production methods for OSM-S-626 are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: OSM-S-626 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups on the thienopyrimidine scaffold.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom on the thienopyrimidine ring is replaced by different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted thienopyrimidines, which can be further modified to enhance their biological activity.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate for synthesizing other biologically active molecules.

    Biology: It is used in studies to understand the mechanisms of action of antimalarial drugs.

    Medicine: OSM-S-626 is being investigated for its potential as a new antimalarial drug with novel mechanisms of action.

    Industry: The compound’s synthesis and modification are of interest for developing new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of OSM-S-626 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-626 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the inhibition of protein translation and activation of the amino acid starvation response .

Comparison with Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.

    TCMDC-135294: A structurally related compound identified from a GSK library.

Comparison: OSM-S-626 is unique in its specific inhibition of Plasmodium falciparum asparagine tRNA synthetase, whereas other similar compounds may target different enzymes or pathways. The structural modifications in OSM-S-626 enhance its selectivity and potency against the malaria parasite .

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C20H18N4OS/c1-25-17-9-7-16(8-10-17)20-23-22-18-13-21-14-19(24(18)20)26-12-11-15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3

InChI Key

XKLPATLXLSUHOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C(=CN=C3)SCCC4=CC=CC=C4

Origin of Product

United States

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